molecular formula C12H14ClN3O2 B1149433 Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride CAS No. 1204580-90-4

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Cat. No. B1149433
CAS RN: 1204580-90-4
M. Wt: 267.71146
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves one-pot reactions under specific conditions. For instance, a one-pot, two-component reaction has been used to synthesize Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, highlighting the versatility and efficiency of such methods for creating complex structures (Saeed, Arshad, & Flörke, 2012). These synthesis approaches can be adapted to target the specific compound , emphasizing the importance of reaction conditions and starting materials.

Molecular Structure Analysis

The crystal and molecular structure of pyrazole derivatives has been extensively studied, revealing significant insights into their arrangement and interactions. For example, various studies have confirmed the structure of related compounds through single-crystal X-ray diffraction, demonstrating common features such as intramolecular hydrogen bonds and π-π interactions which contribute to their stability (Achutha et al., 2017). These structural analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature. The synthesis processes often involve reactions with phenylhydrazine, highlighting the role of nitrogen-based compounds in forming the pyrazole core. Additionally, the presence of substituents influences their reactivity and the formation of different isomeric products, which are stabilized through various intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the value of pyrazole derivatives, including Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride, as building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the development of various classes of heterocyclic compounds and dyes. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, methyl-substituted pyrazoles, a category to which Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride belongs, are identified as potent scaffolds displaying a wide spectrum of biological activities. The synthetic approaches for these compounds and their medical significances are extensively studied, highlighting their applications in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).

Biochemical Studies

The compound's role extends to biochemical studies, particularly in understanding enzyme inhibition and interaction within the human liver microsomes. It contributes to the body of knowledge regarding the selectivity and potency of chemical inhibitors against various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmacological contexts (Khojasteh et al., 2011).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given the known biological activity of many pyrazole derivatives, it could be of interest for further study in the field of medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves the condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate followed by hydrolysis and subsequent methylation of the carboxylic acid group. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "2-(aminomethyl)benzonitrile", "ethyl 5-acetyl-1H-pyrazole-3-carboxylate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate in methanol using sodium hydroxide as a catalyst", "Step 2: Hydrolysis of the resulting product in hydrochloric acid", "Step 3: Methylation of the carboxylic acid group using dimethyl sulfate in the presence of sodium hydroxide", "Step 4: Precipitation of the final product as a hydrochloride salt using diethyl ether" ] }

CAS RN

1204580-90-4

Product Name

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71146

IUPAC Name

methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H

SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl

Origin of Product

United States

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